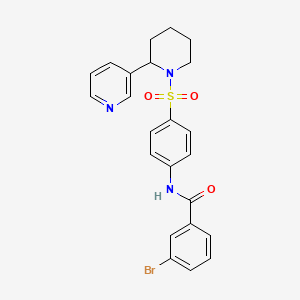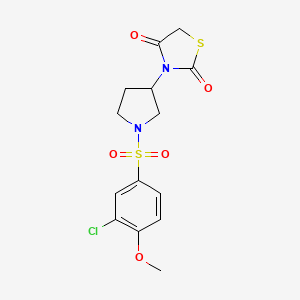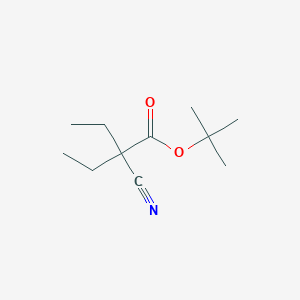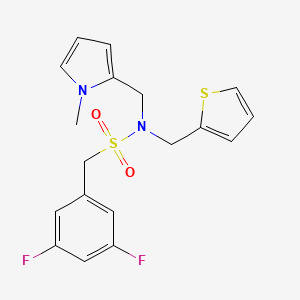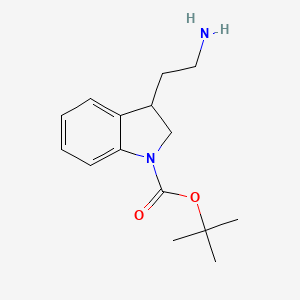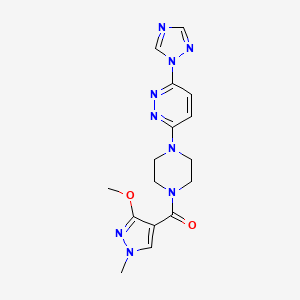
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several notable functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a pyrazole ring. Compounds containing these functional groups are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The exact structure would need to be confirmed by techniques such as NMR or MS analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the triazole ring is often involved in reactions with electrophiles, while the piperazine ring can act as a bidentate ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make it a good hydrogen bond donor and acceptor. The exact properties would need to be determined experimentally .科学的研究の応用
Herbicidal Properties
Modes of Action of Pyridazinone Herbicides : Pyridazinone compounds, including variations such as 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, are known to inhibit the Hill reaction and photosynthesis in plants like barley. This mechanism contributes to their phytotoxicity, making them effective as herbicides. For instance, the experimental herbicide 6706, a derivative of pyrazon, shows resistance to metabolic detoxification in plants and interferes with chloroplast development (Hilton et al., 1969).
Antimicrobial Activity
Synthesis and Antimicrobial Activity of Pyridine Derivatives : A range of pyridine derivatives, including 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and related compounds, have been synthesized and tested for antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi, indicating potential applications in antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antiviral Properties
Synthesis, Antimicrobial and Antiproliferative Activities of Novel Heterocycles : The study of enaminone derivatives led to the creation of various pyrazole, isoxazole, and pyrimidine compounds. These synthesized heterocyclic compounds exhibited antimicrobial and in vitro anticancer activities, indicating their potential for developing new treatments in these areas. Molecular docking studies further suggest their efficacy against specific proteins (Fahim et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N9O2/c1-22-9-12(15(21-22)27-2)16(26)24-7-5-23(6-8-24)13-3-4-14(20-19-13)25-11-17-10-18-25/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSHIDALHBNLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

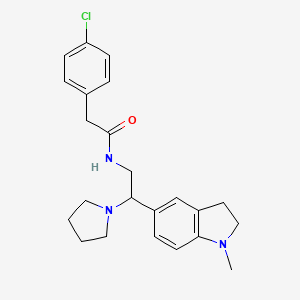
![N-(2,4-difluorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2428713.png)
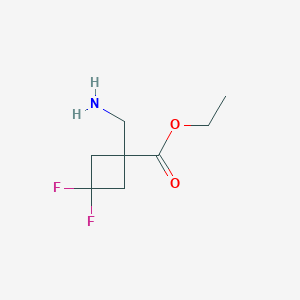
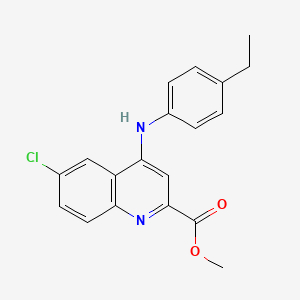
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2428720.png)
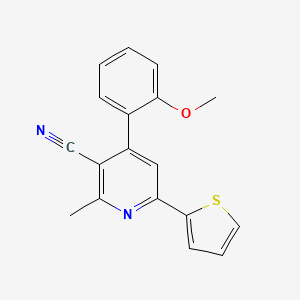
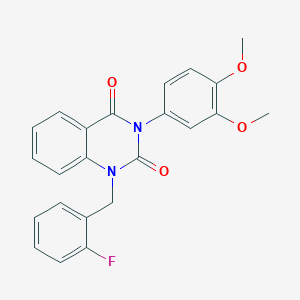
![N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide](/img/structure/B2428723.png)
![1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2428724.png)
